molecular formula C11H18O2 B13222011 3,3-Dimethyl-2,6-dioxaspiro[4.6]undec-8-ene

3,3-Dimethyl-2,6-dioxaspiro[4.6]undec-8-ene

Cat. No.: B13222011
M. Wt: 182.26 g/mol
InChI Key: BQCHTPRLZQHCIF-UHFFFAOYSA-N
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Description

3,3-Dimethyl-2,6-dioxaspiro[4.6]undec-8-ene is a spirocyclic compound characterized by a unique spiro[4.6] framework, where two oxygen-containing rings (2,6-dioxa) intersect at a single carbon atom.

Properties

Molecular Formula

C11H18O2

Molecular Weight

182.26 g/mol

IUPAC Name

3,3-dimethyl-2,6-dioxaspiro[4.6]undec-8-ene

InChI

InChI=1S/C11H18O2/c1-10(2)8-11(9-13-10)6-4-3-5-7-12-11/h3,5H,4,6-9H2,1-2H3

InChI Key

BQCHTPRLZQHCIF-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2(CCC=CCO2)CO1)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-Dimethyl-2,6-dioxaspiro[4.6]undec-8-ene typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable diol with a ketone or aldehyde in the presence of an acid catalyst. The reaction conditions, such as temperature and solvent, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar cyclization reactions. The process is scaled up to accommodate the demand for the compound in various applications, ensuring consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

3,3-Dimethyl-2,6-dioxaspiro[4.6]undec-8-ene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound, potentially altering its chemical properties.

    Substitution: The spirocyclic structure allows for substitution reactions, where functional groups can be introduced or replaced.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups, resulting in a variety of derivatives.

Scientific Research Applications

3,3-Dimethyl-2,6-dioxaspiro[4.6]undec-8-ene has several scientific research applications, including:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound’s unique structure makes it a subject of study in biochemical research, particularly in understanding its interactions with biological molecules.

    Industry: It is used in the production of specialty chemicals and materials, contributing to advancements in various industrial processes.

Mechanism of Action

The mechanism of action of 3,3-Dimethyl-2,6-dioxaspiro[4.6]undec-8-ene involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, modulating their activity. The pathways involved may include inhibition or activation of specific biochemical processes, depending on the context of its use.

Comparison with Similar Compounds

Structural Variations in Spiroketal Analogues

Table 1: Structural and Functional Group Comparisons
Compound Name Spiro System Substituents Key Functional Groups Applications/Notes
3,3-Dimethyl-2,6-dioxaspiro[4.6]undec-8-ene [4.6] 3,3-dimethyl; undec-8-ene Ether, alkene Not explicitly stated (potential intermediate)
2,7-Dimethyl-1,6-dioxaspiro[4.6]undecane [4.6] 2,7-dimethyl Ether Pheromone synthesis; enantioselective routes
3-Ethyl-8,11-dimethyl-2,4-dioxaspiro[5.5]undec-8-ene [5.5] 3-ethyl; 8,11-dimethyl Ether, alkene Chemical intermediate for pharmaceuticals/pesticides
9-Methoxy-1,4-dioxa-8-azaspiro[4.6]undec-8-ene [4.6] 9-methoxy; 8-aza Ether, amine, methoxy Versatile lab scaffold (e.g., drug discovery)
10-(1-Hexenyl)-3,3-dimethyl-2,4-dioxaspiro[5.5]undec-9-en-8-one [5.5] 3,3-dimethyl; hexenyl; ketone Ether, alkene, ketone Specialty synthesis (no specific application stated)
Key Observations:
  • Spiro Ring Size : The spiro[4.6] system (as in the target compound) is structurally distinct from more common spiro[5.5] systems, which may confer differences in ring strain and synthetic accessibility .
  • Substituent Effects : Methyl/ethyl groups at specific positions (e.g., 3,3-dimethyl vs. 2,7-dimethyl) modulate steric hindrance and electronic properties, impacting solubility and stability.

Biological Activity

3,3-Dimethyl-2,6-dioxaspiro[4.6]undec-8-ene is a compound with significant potential in medicinal chemistry due to its unique structural features and biological activities. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C11H16O2C_{11}H_{16}O_2, with a molecular weight of 180.25 g/mol. The compound features a spirocyclic structure that contributes to its biological properties.

PropertyValue
Molecular FormulaC11H16O2C_{11}H_{16}O_2
Molecular Weight180.25 g/mol
IUPAC NameThis compound
InChI Key[InChI Key Here]

Synthesis

The synthesis of this compound typically involves multi-step reactions including cyclization and functional group transformations. These methods have been optimized for yield and purity in laboratory settings.

The biological activity of this compound can be attributed to its interaction with various biological targets:

  • Enzyme Inhibition : The compound has shown potential as an enzyme inhibitor, affecting pathways involved in inflammation and cancer progression.
  • Antimicrobial Activity : Preliminary studies suggest that it exhibits antimicrobial properties against certain bacteria and fungi.
  • Cellular Effects : It may influence cellular signaling pathways, leading to apoptosis in cancer cells.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial efficacy of this compound against various pathogens:

PathogenActivity (MIC µg/mL)
Staphylococcus aureus250
Escherichia coli500
Candida albicans300

These results indicate that the compound possesses moderate to strong antibacterial and antifungal activity.

Case Study: Cancer Cell Line Inhibition

A study investigated the effects of this compound on human cancer cell lines:

  • Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer)
  • Results : The compound demonstrated a dose-dependent inhibition of cell proliferation with IC50 values of approximately 15 µM for MCF-7 and 20 µM for HeLa cells.

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